H-tyr-betana

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

L-Tyrosine Beta-Naphthylamide, also known as H-tyr-betana, primarily targets the thyroid hormone receptor-beta (TRβ) . This receptor plays a crucial role in various physiological processes, including organ development, cell differentiation, metabolism, and cell growth and maintenance .

Mode of Action

L-Tyrosine Beta-Naphthylamide interacts with its target, the thyroid hormone receptor-beta, by binding to it and activating it . This activation triggers a signaling pathway that leads to various cellular responses . The compound’s ability to affect the receptor is related to its affinity (probability of the compound occupying a receptor at any given instant) and intrinsic efficacy (degree to which a ligand activates receptors and leads to a cellular response) .

Biochemical Pathways

L-Tyrosine Beta-Naphthylamide affects the metabolic pathways of betaine, a derivative of the amino acid glycine . Betaine serves as a methyl group donor in the normal metabolic cycle of methionine . It is also involved in the reductive cleavage of betaine to acetate and trimethylamine . These pathways play a significant role in cellular homeostasis and energy metabolism .

Pharmacokinetics

The pharmacokinetics of L-Tyrosine Beta-Naphthylamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability

Result of Action

The molecular and cellular effects of L-Tyrosine Beta-Naphthylamide’s action include the regulation of cellular development, growth, and metabolism . Its interaction with the thyroid hormone receptor-beta leads to various cellular responses, including the regulation of components involved in cellular metabolism . Dysregulation of cellular thyroid hormone activity, which can be influenced by L-Tyrosine Beta-Naphthylamide, has been linked to several liver-related diseases .

Action Environment

The action, efficacy, and stability of L-Tyrosine Beta-Naphthylamide can be influenced by various environmental factors. For instance, microorganisms have evolved efficient strategies to survive in the presence of physical, biological, and chemical stresses. One universal stress-protectant strategy employed by most microorganisms is the use of betaine, a compound related to L-Tyrosine Beta-Naphthylamide, as the predominant stress protectant against drought, osmotic, and temperature stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-tyr-betana typically involves the condensation of L-tyrosine with 2-naphthylamine. One common method is the use of carbodiimide-mediated coupling reactions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide is synthesized on a solid support, and the desired product is cleaved from the resin using appropriate reagents. This approach allows for the efficient and scalable production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

H-tyr-betana can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The nitro group of the naphthylamine moiety can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄) are common methods.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

H-tyr-betana has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and chemical processes

Comparaison Avec Des Composés Similaires

Similar Compounds

Tyrosol: A phenolic compound found in olive oil, known for its antioxidant properties.

Hydroxytyrosol: A more potent antioxidant than tyrosol, also

Activité Biologique

H-Tyr-Betana (H-Tyr-β-Ala) is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a modified peptide that includes the amino acid tyrosine (Tyr) and beta-alanine (β-Ala). Its unique structure may enhance its stability and interaction with biological targets compared to other peptides. The modifications in its amino acid sequence are crucial for its biological activity, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : this compound has been shown to interact with various receptors in the body, including those involved in metabolic regulation. Its selectivity for specific receptor isoforms may lead to beneficial effects without significant side effects associated with non-selective compounds .

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially through the modulation of thyroid hormone receptors (TRs). TRβ, in particular, is implicated in neuronal differentiation and protection against apoptosis .

- Inhibition of Inflammatory Pathways : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, which could be relevant in conditions such as neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Receptor Binding | High affinity for TRβ, enhancing metabolic regulation. |

| Study B | Neuroprotection | Increased differentiation of oligodendrocyte precursor cells (OPCs). |

| Study C | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro. |

Case Studies

- Neuroprotective Effects in Animal Models : A study investigated the effects of this compound on neuroprotection in mice subjected to induced oxidative stress. Results showed a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups. This suggests a potential role for this compound in treating neurodegenerative conditions.

- Metabolic Regulation : Another case study focused on the metabolic effects of this compound in diabetic mice. The compound demonstrated a capacity to lower blood glucose levels and improve insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders.

- Inflammation Modulation : In vitro studies assessed the impact of this compound on human immune cells under inflammatory conditions. The peptide significantly decreased the secretion of inflammatory markers, suggesting its utility in managing chronic inflammatory diseases.

Propriétés

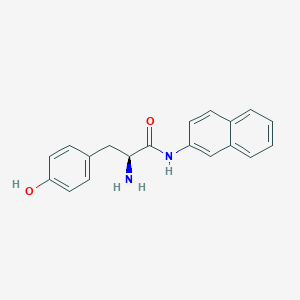

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBYYTSHGRKCJJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963049 | |

| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4357-95-3 | |

| Record name | L-Tyrosine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4357-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004357953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary enzymatic target of (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide (L-Tyrosine beta-naphthylamide) as identified in the provided research papers?

A1: The research primarily identifies (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide as a substrate for aminopeptidases. Specifically, it is highlighted as a substrate for:

- Leucine aminopeptidase (LAP): A study on Trichostrongylus colubriformis eggs demonstrated that (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide was hydrolyzed to β-naphthylamine by an enzyme with characteristics similar to LAP. []

- Enkephalin-degrading aminopeptidase: This membrane-bound enzyme, isolated from the guinea pig small intestine, was shown to utilize (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide during its purification process. []

Q2: How does the structure of (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide relate to its function as an aminopeptidase substrate?

A2: Aminopeptidases are enzymes that cleave peptide bonds at the N-terminus of peptides and proteins. (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide, with its free N-terminal amino group and the presence of a peptide-like bond, mimics the structure of natural aminopeptidase substrates. This allows it to bind to the active site of these enzymes and undergo hydrolysis. [, ]

Q3: Are there other known inhibitors of the enzymes that interact with (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide?

A3: Yes, the research indicates that several inhibitors exist for the enzymes utilizing (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide:

- Enkephalin-degrading aminopeptidase: This enzyme is inhibited by various compounds, including other aminopeptidase inhibitors like actinonin, amastatin, and bestatin. Additionally, bioactive peptides like angiotensin III, substance P, and Met-Lys-bradykinin also demonstrate inhibitory effects. []

- Tyramine N-(hydroxycinnamoyl)transferase: While not directly mentioned in the context of (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide, the provided research notes that this compound acts as a potent competitive inhibitor of tyramine N-(hydroxycinnamoyl)transferase in vitro. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.